Benzobicyclon

Übersicht

Beschreibung

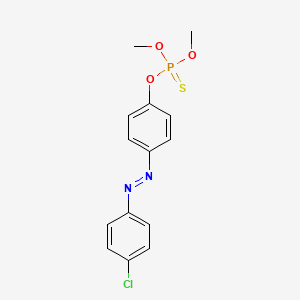

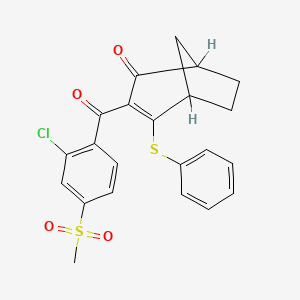

Benzobicyclon is a novel paddy-bleaching herbicide that was discovered and developed by SDS Biotech K.K . It was registered in Japan in 2001 and launched in various combinations with excellent formulations . The compound is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure acting as a chemical slow releaser of the triketone system during p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition .

Synthesis Analysis

The synthesis of Benzobicyclon has been optimized considering several aspects: high crop safety, low environmental impact (low dosage, low water solubility, and low downward mobility in paddy soil, thereby preventing river and groundwater contamination), low fish and mammalian toxicity, and labor-saving (broad herbicidal spectrum, wide application windows, and long residual activity) .

Molecular Structure Analysis

Benzobicyclon has a unique molecular structure characterized by a bicyclooctane skeleton with a phenylthio-enol ether structure . The molecular formula of Benzobicyclon is C22H19ClO4S2 .

Wissenschaftliche Forschungsanwendungen

Weed Control in Rice Cultivation

- Application Summary: Benzobicyclon is used for controlling weeds in rice cultivation. It shows broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted/direct-seeded rice .

- Methods of Application: Benzobicyclon is applied at doses of 200–300 g a.i./ha from pre-emergence to early post-emergence in paddy fields .

- Results: Benzobicyclon exhibits long residual activity against Scirpus juncoides .

Weedy Rice Control in Quizalofop- and Imidazolinone-Resistant Rice Systems

- Application Summary: Benzobicyclon has been used as a postflood option in rice for weedy rice control in quizalofop- and imidazolinone-resistant rice systems .

- Methods of Application: The herbicide is applied postflood in rice fields .

- Results: The use of benzobicyclon in quizalofop- and imidazolinone-resistant rice systems could be an additional and viable weedy rice control option for rice producers .

Study of Benzobicyclon Efficacy Affected by Plant Growth Stage

- Application Summary: Research has been conducted to understand how the efficacy of Benzobicyclon is affected by the plant growth stage, HPPD Inhibitor Sensitive 1 (HIS1) expression, and zygosity in weedy rice .

- Methods of Application: Greenhouse, laboratory, and field experiments were conducted to explore the role of HIS1 in cultivated rice tolerance and to optimize benzobicyclon activity on weedy rice .

- Results: The research proposed a model indicating benzobicyclon efficacy on weedy rice is a function of HIS1 zygosity by growth stage at application .

Study of Benzobicyclon Efficacy Affected by Plant Growth Stage and HIS1 Expression

- Application Summary: Research has been conducted to understand how the efficacy of Benzobicyclon is affected by the plant growth stage and HPPD Inhibitor Sensitive 1 (HIS1) expression in weedy rice .

- Methods of Application: Greenhouse, laboratory, and field experiments were conducted to explore the role of HIS1 in cultivated rice tolerance and to optimize benzobicyclon activity on weedy rice .

- Results: The research proposed a model indicating benzobicyclon efficacy on weedy rice is a function of HIS1 zygosity by growth stage at application .

Impact of Spray Deposition, Adjuvants, and Physiochemical Properties on Benzobicyclon Efficacy

- Application Summary: Studies have been conducted to understand how spray deposition, adjuvants, and physiochemical properties affect benzobicyclon efficacy .

- Methods of Application: The herbicide is applied to flooded rice fields with an oil-based adjuvant for optimal activity .

- Results: The studies found that benzobicyclon applications should contain an oil-based adjuvant and must be applied to flooded rice fields for optimal activity .

Study of Benzobicyclon Efficacy Affected by HIS1 Allele Frequency

- Application Summary: Research has been conducted to understand how the efficacy of Benzobicyclon is affected by the HIS1 allele frequency in weedy rice .

- Methods of Application: The study involved greenhouse, laboratory, and field experiments to explore the role of HIS1 in cultivated rice tolerance and to optimize benzobicyclon activity on weedy rice .

- Results: The research proposed a model indicating benzobicyclon efficacy on weedy rice is a function of HIS1 zygosity by growth stage at application . The success of benzobicyclon in a particular field will be highly dependent on the accession’s HIS1 allele frequency .

Impact of Physiochemical Properties on Benzobicyclon Efficacy

- Application Summary: Studies have been conducted to understand how physiochemical properties affect benzobicyclon efficacy .

- Methods of Application: The herbicide is applied to flooded rice fields with an oil-based adjuvant for optimal activity .

- Results: The studies found that benzobicyclon applications should contain an oil-based adjuvant and must be applied to flooded rice fields for optimal activity .

Eigenschaften

IUPAC Name |

3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXCLRUCUMWJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057987 | |

| Record name | Benzobicyclon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzobicyclon | |

CAS RN |

156963-66-5 | |

| Record name | Benzobicyclon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156963-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzobicyclon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156963665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzobicyclon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

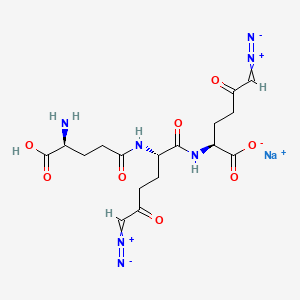

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.